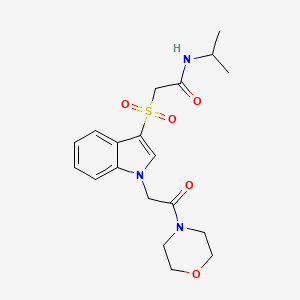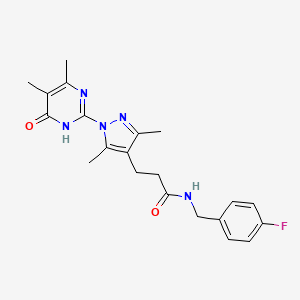
4,5,6,7-Tetrafluoro-2-(4-hydroxy-2,6-dimethylphenyl)isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrafluoro-2-(4-hydroxy-2,6-dimethylphenyl)isoindole-1,3-dione is a synthetic organic compound characterized by the presence of four fluorine atoms, a hydroxy group, and a dimethylphenyl group attached to an isoindole-1,3-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrafluoro-2-(4-hydroxy-2,6-dimethylphenyl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the tetrafluoro and hydroxy-dimethylphenyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-Tetrafluoro-2-(4-hydroxy-2,6-dimethylphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the isoindole-1,3-dione core can be reduced to form corresponding alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrafluoro-2-(4-hydroxy-2,6-dimethylphenyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Wirkmechanismus
The mechanism of action of 4,5,6,7-tetrafluoro-2-(4-hydroxy-2,6-dimethylphenyl)isoindole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-Tetrachloro-2-hydroxy-isoindole-1,3-dione: Similar in structure but with chlorine atoms instead of fluorine.
2,3,4,5,6-Pentafluorophenylacetic acid: Contains a pentafluorophenyl group, highlighting the influence of multiple fluorine atoms on chemical properties.
Uniqueness
4,5,6,7-Tetrafluoro-2-(4-hydroxy-2,6-dimethylphenyl)isoindole-1,3-dione is unique due to the combination of its tetrafluoro substitution and the presence of a hydroxy-dimethylphenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
4,5,6,7-tetrafluoro-2-(4-hydroxy-2,6-dimethylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F4NO3/c1-5-3-7(22)4-6(2)14(5)21-15(23)8-9(16(21)24)11(18)13(20)12(19)10(8)17/h3-4,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXNRNDVTKKIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/new.no-structure.jpg)

![11-[(5-bromothiophen-2-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2648628.png)

![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648633.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2648634.png)

![3-Fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B2648644.png)
![Imidazo[1,2-a]pyrazine-3-carbonitrile](/img/structure/B2648645.png)
![2-Chloro-N-[(1R)-1-(4-methylsulfanylphenyl)ethyl]acetamide](/img/structure/B2648646.png)

